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Compound of Interest

Compound Name: (S)-CR8

Cat. No.: B1681607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the two enantiomers of

the potent cyclin-dependent kinase (CDK) inhibitor, CR8: (S)-CR8 and (R)-CR8. While both

molecules are effective inhibitors of multiple CDKs, recent discoveries have unveiled a unique

and significant difference in their mechanisms of action, with (R)-CR8 possessing a novel

function as a molecular glue degrader. This guide summarizes the available experimental data

to highlight the distinct efficacies of these two compounds.

Executive Summary
(S)-CR8 and (R)-CR8 are potent inhibitors of several cyclin-dependent kinases. However, their

efficacy profiles diverge significantly due to a unique molecular glue activity exhibited by the

(R)-enantiomer. (R)-CR8 induces the degradation of Cyclin K by forming a ternary complex

between CDK12/Cyclin K and the E3 ubiquitin ligase adaptor protein DDB1. While some

studies suggest both enantiomers can induce Cyclin K degradation to a similar extent in

cellular assays, the direct molecular glue mechanism has been structurally and biochemically

elucidated for (R)-CR8. Both enantiomers are potent inducers of apoptosis, with some studies

indicating (S)-CR8 is a particularly potent derivative of roscovitine in this regard. This guide

presents a comprehensive analysis of their comparative CDK inhibition, their differential

mechanism of action, and their efficacy in inducing apoptosis, supported by experimental data

and detailed protocols.
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Data Presentation
Table 1: Comparative Inhibitory Activity (IC50) of (S)-CR8
and (R)-CR8 against Cyclin-Dependent Kinases

Kinase Target (S)-CR8 IC50 (µM) (R)-CR8 IC50 (µM)

CDK1/cyclin B 0.15 0.09

CDK2/cyclin A 0.080 0.072

CDK2/cyclin E 0.060 0.041

CDK5/p25 0.12 0.11

CDK7/cyclin H - 1.1

CDK9/cyclin T 0.11 0.18

CK1δ/ε - 0.4

Data compiled from multiple sources. Specific experimental conditions may vary between

studies.

Table 2: Comparative Cytotoxicity of CR8 Enantiomers
in Human Cancer Cell Lines

Cell Line Compound IC50 (µM)

SH-SY5Y (Neuroblastoma) (S)-CR8 0.40

SH-SY5Y (Neuroblastoma) (R)-CR8 0.49[1]

Multiple Neuroblastoma Lines

(average)
CR8 (enantiomer not specified) 0.4[2]

Note: Many studies on the cytotoxicity of CR8 do not specify the enantiomer used or compare it

to its parent compound, roscovitine. Direct, comprehensive comparative studies between the

two enantiomers across a wide range of cell lines are limited.
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Both (S)-CR8 and (R)-CR8 function as ATP-competitive inhibitors of CDKs. However, (R)-CR8

possesses an additional, distinct mechanism of action as a molecular glue.

(R)-CR8 as a Molecular Glue Degrader:

(R)-CR8 has been identified as a molecular glue that induces the degradation of Cyclin K.[3] It

achieves this by promoting the formation of a ternary complex between CDK12/Cyclin K and

DDB1, an adaptor protein for the CUL4 E3 ubiquitin ligase.[3] This induced proximity leads to

the ubiquitination and subsequent proteasomal degradation of Cyclin K.[3] A key structural

feature of (R)-CR8, a solvent-exposed pyridyl moiety, is crucial for this interaction with DDB1.

[3]

Interestingly, one study reported that in a cellular reporter assay, both (S)- and (R)-CR8

facilitated the degradation of a Cyclin K-eGFP fusion protein to the same extent.[3] However,

the detailed structural and biochemical studies confirming the molecular glue mechanism have

been focused on the (R)-enantiomer.

(S)-CR8 as a Conventional CDK Inhibitor:

(S)-CR8 is a potent CDK inhibitor that, like its enantiomer, induces apoptosis in cancer cells.[2]

Its primary mechanism of action is understood to be the inhibition of CDK activity, leading to

cell cycle arrest and apoptosis. Studies have highlighted (S)-CR8 as a particularly potent

"second-generation" derivative of roscovitine in inducing cell death.[2]
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Signaling Pathway of (R)-CR8 as a Molecular Glue
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Experimental Workflow: (R)-CR8 vs (S)-CR8
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell
Death in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

3. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC
[pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1681607?utm_src=pdf-body-img
https://www.benchchem.com/product/b1681607?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/r-cr8.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3092200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3092200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7486275/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7486275/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [A Comparative Guide to the Efficacy of (S)-CR8 and
(R)-CR8]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681607#comparing-the-efficacy-of-s-cr8-and-r-cr8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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